molecular formula C18H14Cl2N2O2S B11695638 2-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

2-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11695638
M. Wt: 393.3 g/mol
InChI Key: BFFRQLHSYRDOLJ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is an organic compound that belongs to the class of phenoxy herbicides

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is carried out under alkaline conditions, often using triethylamine or potassium carbonate as catalysts .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and subsequent reactions to introduce the thiazole ring. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated versions, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a herbicide and its effects on plant growth.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of herbicides and other agrochemicals

Mechanism of Action

The compound exerts its effects by mimicking natural plant hormones, specifically auxins. It binds to auxin receptors in plants, leading to uncontrolled growth and eventual plant death. The molecular targets include auxin transport carriers and transcription factors involved in auxin signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .

Properties

Molecular Formula

C18H14Cl2N2O2S

Molecular Weight

393.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C18H14Cl2N2O2S/c1-11-2-4-12(5-3-11)15-10-25-18(21-15)22-17(23)9-24-16-7-6-13(19)8-14(16)20/h2-8,10H,9H2,1H3,(H,21,22,23)

InChI Key

BFFRQLHSYRDOLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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